PF-3635659 is derived from a series of muscarinic receptor antagonists and has been developed through targeted synthesis methods aimed at optimizing its pharmacological profile. The compound's chemical identification includes the following:
The synthesis of PF-3635659 involves several key steps designed to optimize yield and purity. The process includes:
PF-3635659 features a complex molecular structure characterized by:
PF-3635659 participates in various chemical reactions relevant to its function as a muscarinic antagonist:
PF-3635659 exerts its pharmacological effects primarily through:
Studies indicate that PF-3635659 maintains significant activity over extended periods due to its unique structural properties that confer stability and efficacy.
PF-3635659 possesses several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in methanol |
Stability | Stable under normal conditions |
PF-3635659's primary application lies within respiratory medicine:
PF-3635659 is a potent and selective antagonist of the human muscarinic M₃ receptor (M₃R), with a binding affinity (Kᵢ) of 0.2 nM. This high affinity is critical for its pharmacological efficacy, as it enables sub-nanomolar inhibition of acetylcholine binding at M₃Rs, which are predominantly expressed in airway smooth muscle and salivary glands. Receptor profiling studies confirm >200-fold selectivity for M₃R over M₂ receptors (Kᵢ = 40 nM), minimizing cardiac side effects mediated by M₂R inhibition [6] [9]. The drug’s selectivity hierarchy (M₃ > M₁ > M₅ > M₄ > M₂) ensures targeted action in the respiratory system [3] [8].
Table 1: Receptor Binding Affinity Profile of PF-3635659
Muscarinic Subtype | Tissue Localization | Kᵢ (nM) | Selectivity vs. M₃ |
---|---|---|---|
M₃ | Airway smooth muscle | 0.2 | 1x |
M₂ | Cardiac muscle | 40 | 200x |
M₁ | CNS neurons | 2.1 | 10.5x |
M₄ | CNS striatum | 15 | 75x |
M₅ | CNS substantia nigra | 8.7 | 43.5x |
PF-3635659 acts as a competitive orthosteric antagonist at the acetylcholine binding site of M₃R, evidenced by rightward shifts in concentration-response curves of acetylcholine in functional assays. This contrasts with allosteric modulators that bind distal sites to alter receptor conformation. PF-3635659’s orthosteric mechanism ensures complete inhibition of endogenous agonist effects, critical for sustained bronchodilation. Mutagenesis studies further confirm that its binding is disrupted by mutations in the orthosteric pocket (e.g., Tyr148A, Trp503A), with no cooperativity observed with prototypical allosteric modulators [5] [6].
PF-3635659 exhibits exceptionally slow dissociation kinetics from the M₃ receptor, with a dissociative half-life (t₁/₂) exceeding 1,440 minutes (24 hours). This "slow off-rate" (kₒff = 0.18% min⁻¹) enables once-daily dosing by maintaining receptor occupancy long after systemic clearance. In guinea pig tracheal strip models, a single application of 10 nM PF-3635659 produces >90% inhibition of carbachol-induced contractions for >24 hours, surpassing tiotropium’s duration (t₁/₂ = 540 min) [3] [8] [9]. The kinetic stability is quantified via surface plasmon resonance (SPR), showing a >10-fold slower kₒff than earlier antagonists like darifenacin [4].
Table 2: Kinetic Parameters of PF-3635659 vs. Reference Antagonists
Compound | kₒₙ (M⁻¹s⁻¹) | kₒff (min⁻¹) | Dissociative t₁/₂ (min) |
---|---|---|---|
PF-3635659 | 5.2 × 10⁵ | 8.0 × 10⁻⁴ | 1,440 |
Tiotropium | 3.1 × 10⁵ | 2.1 × 10⁻³ | 540 |
Darifenacin | 2.8 × 10⁵ | 3.5 × 10⁻³ | 198 |
The geminal dimethyl group at the 5-position of PF-3635659’s hexanamide backbone is pivotal for prolonged receptor residence. Molecular dynamics simulations reveal that these methyl groups induce steric hindrance within the M₃R binding pocket, restricting conformational changes necessary for antagonist egress. This "molecular anchor" effect reduces the flexibility of the bound ligand, decreasing kₒff by 90% compared to non-dimethyl analogs. Additionally, the dimethyl moiety enhances hydrophobic interactions with residues Val111 and Thr234 in the receptor’s transmembrane domain, increasing binding energy (ΔG = -42 kcal/mol) [3] [7] [8]. The structure-activity relationship (SAR) confirms that removal of either methyl group shortens dissociative t₁/₂ to <300 min, abolishing 24-hour efficacy [4].
Molecular Basis of PF-3635659's Slow Off-Rate
*(Visualization: Orthosteric binding pocket of M₃R with PF-3635659. Key interactions:
Table 3: Key Structural Features and Pharmacological Contributions of PF-3635659
Structural Element | Role in Pharmacology | Effect on Binding Kinetics |
---|---|---|
Geminal dimethyl group | Steric hindrance in hydrophobic pocket | ↓ kₒff by 90% vs. non-dimethyl analogs |
Diphenylhexanamide core | High-affinity orthosteric engagement | Kᵢ = 0.2 nM |
3-(3-Hydroxyphenoxy)azetidine | Rapid glucuronidation for systemic clearance | Minimizes systemic anticholinergic effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7